2-Vinylpyridine

Catalog No.
S1531594
CAS No.
100-69-6
M.F
C7H7N
H2C=CHC5H4N
C7H7N
M. Wt
105.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Vinylpyridine

CAS Number

100-69-6

Product Name

2-Vinylpyridine

IUPAC Name

2-ethenylpyridine

Molecular Formula

C7H7N
H2C=CHC5H4N
C7H7N

Molecular Weight

105.14 g/mol

InChI

InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2

InChI Key

KGIGUEBEKRSTEW-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=N1

Solubility

0.26 M
Very soluble in alcohol, ether, acetone
Soluble in oxygenated and chlorinated solvents
In water, 2.75X10+4 mg/l @ 20 °C
Solubility in water: moderate

Synonyms

2-Ethenylpyridine; 2-Pyridylethylene; NSC 18255; α-Vinylpyridine; Betahistine Impurity A;

Canonical SMILES

C=CC1=CC=CC=N1

2-Vinylpyridine is an organic compound with the chemical formula C7H7N\text{C}_7\text{H}_7\text{N} and is classified as a derivative of pyridine. Specifically, it features a vinyl group located at the 2-position adjacent to the nitrogen atom in the pyridine ring. This compound typically appears as a colorless liquid, although it may often be brown due to impurities. It has a boiling point of approximately 159–160 °C and is known to be flammable and toxic, necessitating careful handling and storage conditions to prevent polymerization and degradation .

2-VP is a flammable liquid with a flash point of 47 °C []. It has a pungent odor and can cause irritation to the eyes, skin, and respiratory system. Exposure can also lead to skin sensitization [].

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and appropriate respiratory protection should be worn when handling 2-VP [].
  • Disposal: 2-VP waste should be disposed of according to local regulations for hazardous chemicals [].

  • Polymerization: The compound readily undergoes polymerization, especially when exposed to heat or light. To mitigate this, stabilizers like 4-tert-butylcatechol are commonly added during storage .
  • Nucleophilic Addition: The electron-withdrawing nitrogen atom enhances the electrophilicity of the vinyl group, allowing nucleophiles such as methoxide and cyanide to add at this site. This leads to the formation of various addition products .
  • Alkylation Reactions: In the presence of rhodium(I) catalysts, 2-vinylpyridine can undergo regioselective β-alkylation with alkenes, resulting in products that arise from C–H bond activation .

The biological activity of 2-vinylpyridine has been explored in several contexts. Notably, it has been found to be a precursor in the synthesis of veterinary anthelmintics through its reaction with methanol, leading to compounds that exhibit anthelmintic properties . Additionally, derivatives of 2-vinylpyridine have been investigated for their potential pharmaceutical applications, including the synthesis of Axitinib, a drug used in cancer therapy .

There are two primary methods for synthesizing 2-vinylpyridine:

  • From 2-Methylpyridine and Formaldehyde:
    • This method involves the condensation of 2-methylpyridine with formaldehyde to form an intermediate alcohol, which is subsequently dehydrated under heat (150–200 °C) in an autoclave. The process yields a mixture that is distilled to isolate 2-vinylpyridine .
    2 Methylpyridine+Formaldehyde2 Hydroxyethylpyridine2 Vinylpyridine+Water\text{2 Methylpyridine}+\text{Formaldehyde}\rightarrow \text{2 Hydroxyethylpyridine}\rightarrow \text{2 Vinylpyridine}+\text{Water}
  • From Acetylene and Acrylonitrile:
    • In this method, acetylene reacts with acrylonitrile in the presence of organocobalt catalysts at temperatures between 150–160 °C. This approach yields high purity levels of 2-vinylpyridine .

2-Vinylpyridine has diverse applications across various industries:

  • Polymer Production: It serves as a co-monomer in producing specialty polymers such as latex terpolymers used in tire cord applications. It enhances bonding between rubber and tire cords when copolymerized with styrene and butadiene .
  • Organic Synthesis: The compound is utilized as an intermediate for synthesizing pharmaceuticals and agrochemicals. Its ability to react with nucleophiles makes it valuable in creating complex organic molecules .
  • Dyes and Coatings: Due to its reactivity, 2-vinylpyridine is also used in dye manufacturing and coatings where specific chemical properties are required .

Research has shown that 2-vinylpyridine can form organometallic complexes through C–H activation processes, particularly with transition metals like rhodium. These studies reveal insights into its reactivity patterns and potential applications in catalysis . The interaction between 2-vinylpyridine and various catalysts has been explored to enhance reaction efficiencies and product selectivities.

Several compounds share structural similarities with 2-vinylpyridine. Here are a few notable examples:

Compound NameStructureUnique Features
1-VinylpyridineVinyl group at position 1Different reactivity patterns compared to 2-vinylpyridine; less studied for biological activity.
PyridineSimple aromatic nitrogen ringLacks vinyl functionality; primarily used as a solvent or base in organic reactions.
N-Methyl-2-vinylpyridineMethyl substitution on nitrogenAlters electronic properties; may exhibit different biological activities compared to parent compound.

The uniqueness of 2-vinylpyridine lies in its specific reactivity due to the positioning of the vinyl group relative to the nitrogen atom, which significantly influences its chemical behavior and applications compared to its analogs.

Physical Description

Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS LIQUID

XLogP3

1.5

Boiling Point

159.5 °C
159-160 °C

Flash Point

42 °C

Density

0.9985 @ 20 °C/0 °C
Relative density (water = 1): 1.00

LogP

1.54 (LogP)
log Kow= 1.54
1.39

Odor

Pungent unpleasant odo

UNII

DT4UV4NNKX

GHS Hazard Statements

Aggregated GHS information provided by 173 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 57 of 173 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 116 of 173 companies with hazard statement code(s):;
H226 (99.14%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (60.34%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (39.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (95.69%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (97.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (42.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (58.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (51.72%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (42.24%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.78 mmHg
10 MM HG @ 44.5 °C
Vapor pressure, kPa at 44.5 °C: 1.33

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

100-69-6
1337-81-1
27476-03-5
25014-15-7

Associated Chemicals

Pyridine, 3-vinyl;1121-55-7

Wikipedia

2-vinylpyridine

Methods of Manufacturing

Alpha-picoline + formaldehyde (condensation/dehydration)
...manufactured by treatment of 2-methylpyridine with aqueous formaldehyde, followed by dehydration of the resulting intermediate alcohol. The reaction is carried out at 150 to 200 °C in an autoclave. After removal of unreacted 2-methylpyridine by distillation, concentrated aqueous sodium hydroxide is added to the residue and the resultant mixture is distilled under reduced pressure. During distillation, the dehydration of 2-(2-pyridyl)ethanol occurs to give 2-vinylpyridine as a distillate, which can be purified further by fractional distillation under reduced pressure in the presence of an inhibitor such as 4-tert-butylcatecohol.

General Manufacturing Information

Synthetic rubber manufacturing
Pyridine, 2-ethenyl-: ACTIVE
Pyridine, 2-ethenyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
... been investigated for use in synthetic rubbers, photographic film, ion exchange resins, and other polymers as well as pharmaceuticals.

Analytic Laboratory Methods

CONCN CAN BE DETERMINED IN AIR BY COLLECTION IN DISTILLED WATER & MEASUREMENT OF ... UV ABSORPTION SPECTRUM.
NIOSH Method 1613. Analysis of air samples for pyridine using gas chromatography with FID detection. Working range of 1 to 14 ppm (3 to 45 mg/cu m) for a 100-L air sample. /Pyridine/
Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/
Pyridine was determined in air by gas chromatography. /Pyridine/
VARIOUS TLC SYSTEMS FOR THE SEPARATION OF 2-, 3-, & 4-SUBSTITUTED PYRIDINES ARE DESCRIBED.

Dates

Modify: 2023-08-15

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